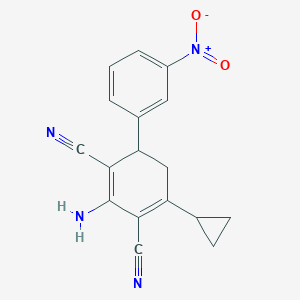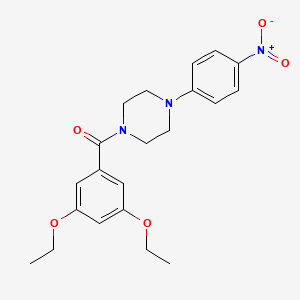![molecular formula C16H6F7NS B5199785 8-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]thio}quinoline](/img/structure/B5199785.png)
8-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]thio}quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]thio}quinoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the quinoline family and has a unique structure that makes it useful in many areas of research.
科学的研究の応用
8-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]thio}quinoline has a wide range of applications in scientific research. It has been used as a fluorescent probe for the detection of metal ions in solution. It has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, it has been used as a building block for the synthesis of novel compounds with potential applications in drug discovery and materials science.
作用機序
The mechanism of action of 8-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]thio}quinoline is not fully understood. However, it is believed that the compound interacts with biological molecules such as proteins and nucleic acids, leading to changes in their structure and function. This interaction is thought to be responsible for the compound's various biological effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer treatment. It has also been shown to inhibit the growth of bacteria and fungi, making it useful in the development of new antibiotics. Additionally, it has been shown to have antioxidant properties, which may have implications for the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One of the main advantages of 8-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]thio}quinoline is its versatility. It can be used in a wide range of experiments due to its unique structure and properties. Additionally, its synthesis method has been optimized for high yield and purity, making it suitable for large-scale synthesis. However, one limitation of this compound is its potential toxicity. Studies have shown that it can be toxic to certain cell types, which may limit its use in some experiments.
将来の方向性
There are many potential future directions for research on 8-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]thio}quinoline. One area of interest is the development of new compounds based on its structure. These compounds could have novel properties and applications in various fields. Another area of interest is the investigation of its potential for cancer treatment. Studies have shown promising results, and further research could lead to the development of new cancer therapies. Additionally, research could focus on the compound's potential for use as an antibacterial or antifungal agent. Overall, the unique properties and potential applications of this compound make it a promising area of research for the future.
合成法
The synthesis of 8-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]thio}quinoline involves the reaction of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)aniline with 2-chloroquinoline-3-thiol in the presence of a base. The reaction takes place at high temperature and results in the formation of the desired product. This method has been optimized for high yield and purity, making it suitable for large-scale synthesis.
特性
IUPAC Name |
8-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]sulfanylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H6F7NS/c17-10-9(16(21,22)23)11(18)13(20)15(12(10)19)25-8-5-1-3-7-4-2-6-24-14(7)8/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVBOAUCTFAUHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)SC3=C(C(=C(C(=C3F)F)C(F)(F)F)F)F)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H6F7NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 4-(3-{[4-(aminosulfonyl)benzyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5199704.png)
![3-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5199714.png)

![1-cyclopropyl-5-({4-[3-(trifluoromethyl)phenoxy]-1-piperidinyl}carbonyl)-2-piperidinone](/img/structure/B5199730.png)

![N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5199748.png)
![3-[3-(4-methoxyphenyl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5199761.png)
![5-(2-furyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5199765.png)
![1-[(1-{1-[(5-methyl-2-thienyl)methyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methyl]-4-piperidinol bis(trifluoroacetate) (salt)](/img/structure/B5199767.png)
![methyl 4-[2-(benzyloxy)phenyl]-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5199769.png)
![1-(cyclobutylcarbonyl)-N-[4-(2-fluorophenoxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5199780.png)

![3-fluoro-5-{[4-(1-methyl-6-oxo-1,6-dihydro-4-pyridazinyl)-1-piperazinyl]carbonyl}benzonitrile](/img/structure/B5199799.png)
![3-[4-(4-nitrophenyl)-1-piperazinyl]-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B5199800.png)
